6,9-Dichloro-N-methylacridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dichloro-N-methylacridine-4-carboxamide is a chemical compound with the molecular formula C15H10Cl2N2O and a molecular weight of 305.16 g/mol . It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for 6,9-Dichloro-N-methylacridine-4-carboxamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,9-Dichloro-N-methylacridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The acridine ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation reactions can produce acridine N-oxides .
Scientific Research Applications
6,9-Dichloro-N-methylacridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a fluorescent probe for studying biological systems.
Mechanism of Action
The mechanism of action of 6,9-Dichloro-N-methylacridine-4-carboxamide involves its interaction with various molecular targets. In medicinal chemistry, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
6,9-Dichloro-2-methoxyacridine: Another acridine derivative with similar chemical properties.
9-Aminoacridine: Known for its use as an antiseptic and its ability to intercalate into DNA.
Uniqueness
6,9-Dichloro-N-methylacridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Properties
CAS No. |
86187-39-5 |
---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
6,9-dichloro-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O/c1-18-15(20)11-4-2-3-10-13(17)9-6-5-8(16)7-12(9)19-14(10)11/h2-7H,1H3,(H,18,20) |
InChI Key |
JVTHUGYDGOVXMP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.